1-((4-Methoxyphenoxy)carbonylmethyl)-4-(3,4,5-trimethoxybenzyl)piperazine difumarate hydrate
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Overview
Description
1-((4-Methoxyphenoxy)carbonylmethyl)-4-(3,4,5-trimethoxybenzyl)piperazine difumarate hydrate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with methoxyphenoxy and trimethoxybenzyl groups, making it a subject of study for its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((4-Methoxyphenoxy)carbonylmethyl)-4-(3,4,5-trimethoxybenzyl)piperazine difumarate hydrate typically involves multiple steps:
Formation of the Piperazine Core: The piperazine ring is synthesized through the reaction of ethylenediamine with diethylene glycol.
Substitution with Methoxyphenoxy Group: The piperazine core is then reacted with 4-methoxyphenol in the presence of a suitable base, such as sodium hydride, to introduce the methoxyphenoxy group.
Introduction of Trimethoxybenzyl Group: The intermediate product is further reacted with 3,4,5-trimethoxybenzyl chloride under basic conditions to attach the trimethoxybenzyl group.
Formation of Difumarate Hydrate: The final compound is obtained by reacting the substituted piperazine with fumaric acid to form the difumarate salt, followed by hydration.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-purity reagents, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-((4-Methoxyphenoxy)carbonylmethyl)-4-(3,4,5-trimethoxybenzyl)piperazine difumarate hydrate undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving Lewis acids like aluminum chloride for Friedel-Crafts reactions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Introduction of various substituents on the aromatic rings.
Scientific Research Applications
1-((4-Methoxyphenoxy)carbonylmethyl)-4-(3,4,5-trimethoxybenzyl)piperazine difumarate hydrate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of 1-((4-Methoxyphenoxy)carbonylmethyl)-4-(3,4,5-trimethoxybenzyl)piperazine difumarate hydrate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
1-((4-Methoxyphenoxy)carbonylmethyl)-4-benzylpiperazine: Lacks the trimethoxybenzyl group, which may result in different chemical and biological properties.
1-((4-Methoxyphenoxy)carbonylmethyl)-4-(3,4-dimethoxybenzyl)piperazine: Similar structure but with fewer methoxy groups, potentially affecting its reactivity and activity.
Uniqueness
1-((4-Methoxyphenoxy)carbonylmethyl)-4-(3,4,5-trimethoxybenzyl)piperazine difumarate hydrate is unique due to the presence of both methoxyphenoxy and trimethoxybenzyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
113594-68-6 |
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Molecular Formula |
C31H38N2O14 |
Molecular Weight |
662.6 g/mol |
IUPAC Name |
(E)-but-2-enedioic acid;(4-methoxyphenyl) 2-[4-[(3,4,5-trimethoxyphenyl)methyl]piperazin-1-yl]acetate |
InChI |
InChI=1S/C23H30N2O6.2C4H4O4/c1-27-18-5-7-19(8-6-18)31-22(26)16-25-11-9-24(10-12-25)15-17-13-20(28-2)23(30-4)21(14-17)29-3;2*5-3(6)1-2-4(7)8/h5-8,13-14H,9-12,15-16H2,1-4H3;2*1-2H,(H,5,6)(H,7,8)/b;2*2-1+ |
InChI Key |
XNALPDNJINBXDW-LVEZLNDCSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)OC(=O)CN2CCN(CC2)CC3=CC(=C(C(=C3)OC)OC)OC.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
COC1=CC=C(C=C1)OC(=O)CN2CCN(CC2)CC3=CC(=C(C(=C3)OC)OC)OC.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
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